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Compound of Interest

Compound Name: 2-Chloro-2-methylhexane

Cat. No.: B1597336 Get Quote

An In-depth Spectroscopic Analysis of 2-Chloro-
2-methylhexane
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-chloro-
2-methylhexane (C7H15Cl), a halogenated alkane. The document is intended for researchers,

scientists, and professionals in drug development and chemical synthesis, offering a detailed

examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data.

Molecular Structure
2-Chloro-2-methylhexane is a tertiary haloalkane with the following structure:

Chemical Formula: C7H15Cl[1][2][3][4] Molecular Weight: 134.65 g/mol [1][4] IUPAC Name: 2-
chloro-2-methylhexane[1]

The structure consists of a hexane chain with a chlorine atom and a methyl group both

attached to the second carbon atom. This substitution pattern is key to interpreting its

spectroscopic signatures.

Spectroscopic Data & Interpretation
This section details the analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 2-
chloro-2-methylhexane.
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 2-chloro-2-methylhexane, we expect to see distinct signals corresponding to

the non-equivalent protons and carbons in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different chemical environments of

hydrogen atoms. In 2-chloro-2-methylhexane, there are five distinct proton environments.

Table 1: Predicted ¹H NMR Data for 2-Chloro-2-methylhexane

Signal Assignment
Chemical Shift (δ,
ppm) (Predicted)

Multiplicity Integration

-CH₃ (C1) ~0.9 Triplet (t) 3H

-CH₂- (C5) ~1.3 Multiplet (m) 2H

-CH₂- (C4) ~1.5 Multiplet (m) 2H

-CH₂- (C3) ~1.8 Multiplet (m) 2H

-C(Cl)CH₃ (C2-Me) ~1.6 Singlet (s) 6H

Interpretation:

The six protons of the two methyl groups attached to the quaternary carbon (C2) are

equivalent and appear as a single, sharp singlet around 1.6 ppm because they have no

adjacent protons to couple with.

The terminal methyl group (C1) protons appear as a triplet around 0.9 ppm due to

coupling with the adjacent methylene (-CH₂-) group.

The three methylene groups (C3, C4, C5) will produce complex overlapping signals

(multiplets) in the typical alkane region of the spectrum, approximately between 1.3 and

1.8 ppm.

¹³C NMR Spectroscopy
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The carbon-13 NMR spectrum reveals the number of unique carbon environments in the

molecule.

Table 2: Predicted ¹³C NMR Data for 2-Chloro-2-methylhexane

Signal Assignment Chemical Shift (δ, ppm) (Predicted)

C1 ~14

C6 ~23

C5 ~26

C2-Me ~32

C4 ~45

C2 ~70

Interpretation:

The spectrum is expected to show six distinct signals, corresponding to the six chemically

non-equivalent carbon atoms.

The most downfield signal, around 70 ppm, is attributed to the quaternary carbon (C2)

bonded to the electronegative chlorine atom.

The other signals appear in the aliphatic region, with the terminal methyl carbon (C1)

being the most upfield.

IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which excites molecular vibrations.

Table 3: IR Absorption Data for 2-Chloro-2-methylhexane
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Wavenumber (cm⁻¹) Intensity Vibration Type

2960 - 2850 Strong C-H (alkane) stretch

1465 Medium C-H (alkane) bend

1380 Medium
C-H (alkane) bend (gem-

dimethyl)

785 - 540 Strong C-Cl stretch

Data sourced from publicly available spectra. The C-Cl stretch is a key diagnostic peak.[5]

Interpretation:

The strong absorptions in the 2850-2960 cm⁻¹ region are characteristic of C-H stretching

vibrations in the alkane backbone.

The presence of a strong band in the 540-785 cm⁻¹ range is indicative of the C-Cl

stretching vibration, confirming the presence of the chloro group.[5]

Bands around 1465 cm⁻¹ and 1380 cm⁻¹ correspond to C-H bending vibrations. The band

near 1380 cm⁻¹ may show splitting characteristic of a gem-dimethyl group.

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. Electron Ionization (EI) is a common method where the molecule is bombarded

with high-energy electrons, causing ionization and fragmentation.

Table 4: Key Mass Spectrometry Data for 2-Chloro-2-methylhexane
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m/z (mass/charge) Relative Intensity Ion Fragment Notes

136 / 138 Low [C₇H₁₅Cl]⁺˙

Molecular ion peaks

(M⁺˙, M+2⁺˙). The

~3:1 ratio confirms

one Cl atom.

99 High [C₇H₁₅]⁺
Loss of Cl radical

(·Cl).

57 Base Peak (100%)
[C₄H₉]⁺ (tert-butyl

cation)

α-cleavage, formation

of a stable tertiary

carbocation.

43 High [C₃H₇]⁺ (propyl cation) Further fragmentation.

Interpretation:

Molecular Ion (M⁺˙): The presence of two molecular ion peaks at m/z 136 and 138 in an

approximate 3:1 ratio is a definitive indicator of a molecule containing one chlorine atom,

due to the natural isotopic abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%).[6][7][8]

Fragmentation: The most stable fragment is often the one that forms the most stable

carbocation. For 2-chloro-2-methylhexane, the cleavage of the C-C bond adjacent to the

chlorine-bearing carbon (α-cleavage) results in the highly stable tert-butyl cation ([C₄H₉]⁺)

at m/z 57, which is typically the base peak. The loss of the chlorine radical to form the

[C₇H₁₅]⁺ cation at m/z 99 is also a significant fragmentation pathway.

Visualized Data Relationships and Pathways
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the

fragmentation pathway in mass spectrometry.

Caption: Workflow combining MS, IR, and NMR to confirm the molecular structure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://m.youtube.com/watch?v=uYRY58x90ZY
https://m.youtube.com/watch?v=_KAoS_UF22E
https://m.youtube.com/watch?v=ojd78f5zf2I
https://www.benchchem.com/product/b1597336?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1597336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry Fragmentation of 2-Chloro-2-methylhexane

[C₇H₁₅Cl]⁺˙
2-Chloro-2-methylhexane
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- ·Cl - ·C₃H₇ (Propyl radical)
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tert-butyl cation

m/z = 57 (Base Peak)

- C₂H₄ (Ethene)

[C₃H₇]⁺
propyl cation

m/z = 43
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Caption: Key fragmentation pathways for 2-chloro-2-methylhexane in EI-MS.

Experimental Protocols
Standard protocols for acquiring the spectroscopic data are outlined below.
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Sample Preparation: Accurately weigh 5-25 mg of 2-chloro-2-methylhexane for ¹H NMR (or

20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., chloroform-d, CDCl₃) in a clean vial.[9][10] Chloroform-d is a common choice for

nonpolar organic compounds.[10]

Filtration and Transfer: Filter the solution through a pipette with a small glass wool plug to

remove any particulate matter, which can degrade spectral quality.[11] Transfer the filtered

solution into a 5 mm NMR tube to a depth of about 4-6 cm.[9]

Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical

shift referencing (δ = 0.00 ppm). Modern spectrometers often reference the residual solvent

peak (e.g., CHCl₃ at 7.26 ppm).[9]

Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock onto

the deuterium signal of the solvent to stabilize the magnetic field.[10] The magnetic field is

then shimmed to optimize its homogeneity. The probe is tuned to the appropriate nucleus (¹H

or ¹³C), and the data is acquired using a standard pulse sequence.[10]

Sample Preparation (Neat Liquid): As 2-chloro-2-methylhexane is a liquid, the simplest

method is to prepare a neat sample.[12] Place one or two drops of the liquid between two

salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[13] Press the

plates together to form a thin capillary film.

Background Spectrum: First, run a background scan with no sample in the beam path. This

records the absorbance of atmospheric CO₂ and water vapor, as well as any instrumental

artifacts, and is automatically subtracted from the sample spectrum.[14]

Sample Spectrum: Place the prepared salt plates in the sample holder of the FTIR

spectrometer and acquire the spectrum. The instrument measures the transmittance of IR

radiation through the sample as a function of wavenumber.[14]

Cleaning: After analysis, the salt plates must be thoroughly cleaned with a dry solvent (e.g.,

anhydrous acetone or dichloromethane) and stored in a desiccator to prevent damage from

moisture.

Sample Introduction: A small amount of the liquid sample is introduced into the mass

spectrometer, often via direct injection or through a gas chromatograph (GC-MS). The
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sample is vaporized in a high-vacuum environment.

Ionization: In the ionization chamber, the gaseous molecules are bombarded by a high-

energy electron beam (typically 70 eV). This process ejects an electron from the molecule,

forming a positively charged radical ion known as the molecular ion (M⁺˙).[15]

Fragmentation: The high energy of the ionization process causes the molecular ion to

fragment into smaller, positively charged ions and neutral radicals.[15]

Analysis and Detection: The positively charged ions (both the molecular ion and fragment

ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The

analyzer separates the ions based on their mass-to-charge (m/z) ratio.[15] A detector then

records the abundance of each ion, generating the mass spectrum.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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